4-(1,3-benzothiazol-2-yl)-N-propylpiperidine-1-carboxamide
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Overview
Description
4-(1,3-Benzothiazol-2-yl)-N-propylpiperidine-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-propylpiperidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The resulting benzothiazole derivative can then be reacted with N-propylpiperidine-1-carboxamide under suitable conditions to yield the target compound. Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2-yl)-N-propylpiperidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzothiazole derivatives, including 4-(1,3-benzothiazol-2-yl)-N-propylpiperidine-1-carboxamide, have shown potential as anti-tubercular, anti-cancer, and anti-inflammatory agents . They are also studied for their neuroprotective and enzyme inhibitory activities . In industry, these compounds are used in the development of imaging reagents and fluorescence materials .
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-propylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and proteins, leading to their biological effects . For example, they can inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting anti-tubercular or anti-cancer effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-(1,3-Benzothiazol-2-yl)-N-propylpiperidine-1-carboxamide can be compared with other benzothiazole derivatives such as N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides . While both compounds share the benzothiazole core, their substituents and resulting biological activities differ. The unique combination of the benzothiazole ring with the N-propylpiperidine-1-carboxamide moiety imparts distinct properties to the compound, making it a valuable candidate for specific research applications .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-propylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-2-9-17-16(20)19-10-7-12(8-11-19)15-18-13-5-3-4-6-14(13)21-15/h3-6,12H,2,7-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDRGHQYVQBNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666110 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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